[2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-15-13-19(16(2)25(15)12-10-17-7-4-3-5-8-17)20(26)14-28-22(27)18-9-6-11-24-21(18)23/h3-9,11,13H,10,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLURFPLKHYBYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the phenylethyl group. The final steps involve the formation of the oxoethyl linkage and the chloropyridine carboxylate moiety.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Phenylethyl Group Introduction: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Oxoethyl Linkage Formation: The oxoethyl group can be introduced by reacting the pyrrole derivative with an appropriate acylating agent, such as an acid chloride or anhydride.
Chloropyridine Carboxylate Formation: The final step involves the esterification of the oxoethyl pyrrole derivative with 2-chloropyridine-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Calcium Channel Modulation
One of the notable applications of related compounds is in the modulation of calcium channels. For instance, derivatives such as methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate have been identified as calcium channel activators that do not interact with traditional receptor sites, presenting a new avenue for drug development targeting cardiovascular diseases . This mechanism suggests that similar compounds may exhibit therapeutic potential in treating conditions like hypertension and heart failure.
Neuropharmacology
The structure of [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate may also influence neurotransmitter release. Compounds with similar frameworks are being studied for their effects on cognitive enhancement and neuroprotection, particularly in diseases like Alzheimer's . This opens up possibilities for developing drugs aimed at improving cognitive function and memory retention.
Fungicides and Insecticides
Chloropyridine derivatives are widely used in agriculture as precursors for synthesizing fungicides and insecticides. The presence of the chloropyridine moiety in the compound allows for effective pest control formulations that target various agricultural pests while minimizing environmental impact . The versatility of such compounds in creating effective agrochemicals is crucial for sustainable farming practices.
Synthetic Intermediates
The compound can serve as a valuable intermediate in organic synthesis, particularly in the development of more complex molecular structures. The reactivity of chloropyridine derivatives allows chemists to perform various transformations, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals .
Case Study 1: Calcium Channel Activators
Research has shown that compounds similar to this compound can significantly enhance calcium uptake in cardiac tissues. In one study, a related compound demonstrated an EC50 value comparable to established calcium channel activators but with improved efficacy in increasing myocardial contractility .
Case Study 2: Agrochemical Development
In agricultural research, chloropyridine derivatives have been successfully employed to develop new fungicides that exhibit high efficacy against resistant fungal strains. A recent study highlighted the synthesis of a novel fungicide from a chloropyridine precursor that showed significant activity against common crop pathogens while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The pyrrole ring and chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins and signaling molecules.
Comparison with Similar Compounds
Structural Analogues with Modified Pyrrole Substituents
Compound A: [2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate ()
- Key Differences: N-Substituent: The phenylethyl group in the target compound is replaced with a 5-methyl-1,2-oxazol-3-yl group. Pyridine Modification: The 2-chloro group is substituted with a 2-[(2-fluorophenyl)amino] group.
- The fluorophenylamino group may increase π-π stacking interactions in biological targets, contrasting with the electron-withdrawing chlorine in the target compound .
Compound B : 2-{2-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one ()
- Key Differences :
- N-Substituent : A 4-trifluoromethoxyphenyl group replaces the phenylethyl chain.
- Ester Group : A benzoisothiazolone replaces the pyridine carboxylate.
- Impact :
Pyridine Carboxylate Analogues
Compound C : 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate ()
- Key Differences :
- Pyridine Substituents : 2,6-Dichloro-5-fluoro vs. 2-chloro in the target compound.
- Ester Group : A biphenyl-diethylcarbamoyl group replaces the pyrrole-oxoethyl chain.
- The biphenyl system may promote crystallinity, as evidenced by short Cl···F and Cl···Cl interactions in its crystal structure .
Compound D : [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate ()
- Key Differences :
- Core Structure : A dihydroindole replaces the pyrrole ring.
- Chlorine Position : 6-chloro on pyridine vs. 2-chloro in the target compound.
- The 6-chloro substituent alters the pyridine’s electronic distribution compared to 2-chloro .
Physicochemical and Spectroscopic Comparisons
- Spectroscopy : The target compound’s 2-chloropyridine group would likely show distinct 13C-NMR signals near δ 150–160 ppm for the carboxylate carbonyl, comparable to Compound C’s pyridine signals .
Research Implications and Gaps
- Structural Insights : The phenylethyl group in the target compound may enhance hydrophobic interactions in biological systems, while halogenated pyridines (e.g., Compounds A, C) optimize electronic profiles for target engagement.
- Data Limitations : Absence of crystallographic or pharmacological data for the target compound necessitates further studies to correlate structure with function.
- Synthetic Opportunities : Hybridizing features from Compounds B (trifluoromethoxy) and D (dihydroindole) could yield derivatives with improved bioavailability or selectivity.
Biological Activity
The compound [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a pyrrole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H23ClN2O4
- Molecular Weight : 426.90 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Calcium Channels : Similar compounds have been shown to act as calcium channel activators. For example, a related pyrrole derivative demonstrated significant effects on calcium uptake in GH3 cells, indicating potential use in cardiovascular therapies .
- Antifungal Activity : Pyrrole derivatives have been investigated for their antifungal properties. Research indicates that modifications in the pyrrole structure can enhance antifungal efficacy against various pathogens .
- Neuroprotective Effects : Some studies suggest that pyrrole compounds may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Calcium Channel Activation | EC50 ~ 0.015 µM | |
| Antifungal Activity | Effective against Candida spp. | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Study 1: Calcium Channel Modulation
A study conducted on a related compound revealed that it significantly increased contractility in guinea pig atria preparations, with an EC50 of 0.049 µM compared to Bay K 8644 (1.95 µM). This suggests that the compound may serve as a potent modulator of calcium channels, enhancing cardiac contractility without the side effects associated with traditional calcium channel blockers .
Case Study 2: Antifungal Efficacy
In vitro studies highlighted the antifungal efficacy of pyrrole derivatives against Candida albicans and Aspergillus niger. The introduction of specific substituents on the pyrrole ring improved the compounds' activity against these fungi, showcasing the potential for developing new antifungal agents based on this scaffold .
Case Study 3: Neuroprotective Mechanisms
Research has indicated that certain pyrrole derivatives exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cell cultures. These findings suggest a promising avenue for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing [2-[2,5-Dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate?
Answer:
The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
- Step 1: Formation of the pyrrole core via Paal-Knorr synthesis using 2-phenylethylamine and a diketone precursor under acidic conditions.
- Step 2: Esterification or coupling of the 2-chloropyridine-3-carboxylic acid moiety with the pyrrole intermediate. Methods such as Steglich esterification (using DCC/DMAP) or acid chloride-mediated coupling under inert atmosphere are common for similar esters .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC analysis (≥95.0% purity, as validated for analogous compounds) are critical for isolating the target product .
Basic Question: Which analytical techniques are essential for characterizing this compound and confirming its purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95.0% as per industry standards for related compounds) and detect impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (hypothetical MW: 384.86 g/mol based on C₂₁H₂₁ClN₂O₃).
- Elemental Analysis: Validate empirical formula (e.g., C, H, N content) .
Hypothetical Physicochemical Properties (Inferred from Analogues):
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Formula | C₂₁H₂₁ClN₂O₃ | Derived from |
| Molecular Weight | 384.86 g/mol | Calculated |
| Purity (HPLC) | >95.0% | Industry standard |
Advanced Question: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Answer:
SAR studies require systematic structural modifications and bioactivity assays:
- Substituent Variation: Replace the 2-phenylethyl group with alkyl/aryl groups (e.g., 4-chlorophenyl as in ) to assess steric/electronic effects.
- Pyridine Ring Modifications: Introduce substituents at positions 2 or 4 of the pyridine ring to evaluate binding affinity.
- Biological Assays: Use in vitro models (e.g., enzyme inhibition, cell viability) under controlled conditions (pH 7.4, 37°C) with triplicate measurements to ensure reproducibility.
- Data Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Advanced Question: What experimental strategies address solubility challenges in formulation studies?
Answer:
- Solvent Screening: Test solvents like DMSO, ethanol, or PEG-400 (commonly used for hydrophobic compounds) for solubility profiling.
- Solid Dispersion Techniques: Use spray-drying or hot-melt extrusion with polymers (e.g., PVP, HPMC) to enhance bioavailability.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to monitor polymorphic transitions during formulation .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from:
- Purity Discrepancies: Re-analyze batches via orthogonal methods (e.g., HPLC paired with NMR) to confirm purity .
- Assay Variability: Standardize protocols (e.g., cell passage number, incubation time) across labs.
- Structural Confirmation: Re-examine synthetic intermediates to rule out isomerization or degradation products.
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced Question: What computational approaches support mechanistic studies of this compound’s interactions?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases).
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability.
- QSAR Modeling: Develop quantitative models using descriptors like HOMO/LUMO energies or Mulliken charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
